Trimidox

Vue d'ensemble

Description

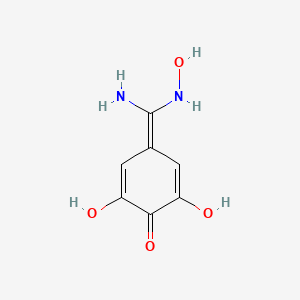

Trimidox, également connu sous le nom de 3,4,5-trihydroxybenzohydroxamidoxime, est un inhibiteur spécifique et breveté de la ribonucléotide réductase. Cette enzyme est essentielle pour la conversion des ribonucléotides en désoxyribonucléotides, qui sont les éléments constitutifs de l’ADN. This compound a montré un potentiel significatif pour inhiber la croissance de diverses cellules cancéreuses en ciblant cette enzyme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Trimidox peut être synthétisé par un processus en plusieurs étapes impliquant l’hydroxylation de la benzohydroxamidoxime. Les étapes clés incluent :

Hydroxylation : La benzohydroxamidoxime est soumise à une hydroxylation en utilisant des réactifs appropriés pour introduire des groupes hydroxyle aux positions 3, 4 et 5 du cycle benzénique.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound pur.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l’échelle de la voie de synthèse avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut :

Traitement par lots : Des réacteurs à grande échelle sont utilisés pour réaliser la réaction d’hydroxylation dans des conditions de température et de pression contrôlées.

Traitement continu : Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l’efficacité et la cohérence de la production.

Analyse Des Réactions Chimiques

Types de réactions

Trimidox subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones, qui sont des intermédiaires importants dans diverses voies biochimiques.

Réduction : Il peut être réduit pour former des hydroquinones, qui ont une activité biologique significative.

Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes hydroxyle sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution en milieu acide ou basique.

Principaux produits

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Dérivés avec des groupes fonctionnels substitués

Applications De Recherche Scientifique

Introduction to Trimidox

This compound (3,4,5-trihydroxybenzamidoxime) is a synthetic compound recognized for its potential applications in cancer treatment, particularly as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. This article explores the scientific research applications of this compound, focusing on its biochemical properties, antitumor activities, and implications in various therapeutic contexts.

Table 1: Comparison of IC50 Values

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5 | Ribonucleotide Reductase |

| Hydroxyurea | 500 | Ribonucleotide Reductase |

Antitumor Activity

In Vivo Studies:

Research has demonstrated that this compound significantly enhances survival rates in mice with L1210 leukemia. A study reported an increase in lifespan by 82% in male mice and 112% in female mice treated with 200 mg/kg of this compound . This suggests a gender-dependent efficacy, indicating that further studies are needed to explore the underlying mechanisms.

Induction of Apoptosis:

this compound has been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells. The compound's ability to trigger programmed cell death was confirmed through various biochemical assays, highlighting its potential as a therapeutic agent against leukemia .

Table 2: Effects of this compound on Cell Lines

| Cell Line | Treatment Concentration (µM) | Effect Observed |

|---|---|---|

| L1210 | 5-100 | Reduced cell proliferation |

| HL-60 | Variable | Induction of apoptosis |

Additional Applications

Oxidative Stress Prevention:

this compound also exhibits radical scavenging activity, which may protect cells from oxidative stress. Studies indicate that it enhances catalase activity, suggesting potential applications in conditions characterized by oxidative damage .

HCV Replication Inhibition:

Interestingly, while inhibitors like this compound are generally associated with anticancer properties, they have also been implicated in enhancing hepatitis C virus (HCV) replication under certain conditions. This duality necessitates careful consideration when evaluating its use in viral infections alongside cancer therapies .

Mécanisme D'action

Trimidox exerce ses effets en inhibant l’enzyme ribonucléotide réductase. Cette enzyme est responsable de la conversion des ribonucléotides en désoxyribonucléotides, qui sont essentiels à la synthèse de l’ADN. En inhibant cette enzyme, this compound réduit la disponibilité des désoxyribonucléotides, ce qui entrave la synthèse de l’ADN et la prolifération cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui ont une forte demande en synthèse de l’ADN .

Comparaison Avec Des Composés Similaires

Composés similaires

Didox : Un autre inhibiteur de la ribonucléotide réductase avec un mécanisme d’action similaire.

Hydroxyurée : Un inhibiteur de la ribonucléotide réductase utilisé en clinique avec une structure chimique différente mais des effets biologiques similaires.

Tiazofurine : Un analogue de nucléoside qui cible également la ribonucléotide réductase.

Unicité de Trimidox

This compound est unique en raison de son inhibition spécifique de la ribonucléotide réductase et de sa capacité à améliorer de manière synergique les effets d’autres agents anticancéreux tels que la tiazofurine. Il a montré une plus grande puissance et une toxicité inférieure par rapport à d’autres inhibiteurs comme l’hydroxyurée .

Activité Biologique

Trimidox, chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent ribonucleotide reductase inhibitor. Its biological activity has garnered significant attention for its potential applications in cancer therapy and antiviral treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant case studies.

This compound inhibits ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By reducing the activity of RR, this compound effectively limits the proliferation of cancer cells and enhances the efficacy of other chemotherapeutic agents.

- IC50 Values : this compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 5 µM against RR in L1210 leukemia cells, significantly lower than hydroxyurea (HU), which has an IC50 of about 500 µM . This indicates a higher potency and potential for reduced side effects.

Inhibition of T-cell Proliferation

Research has demonstrated that this compound also affects immune cell function, particularly T-cells. In a study examining its impact on T-cell proliferation stimulated by anti-CD3ε:

- Proliferation Inhibition : At a concentration of 25 µM, this compound inhibited T-cell proliferation by approximately 65% at 96 hours post-stimulation. Complete inhibition was observed at 50 µM .

- Cytokine Production : this compound treatment led to undetectable levels of cytokines such as IFN-γ and IL-2 in stimulated T-cells, indicating a significant anti-inflammatory effect .

Antitumor Activity

This compound has shown promising results in preclinical models for its antitumor activity:

- In Vivo Studies : In mice bearing L1210 tumors, this compound treatment resulted in an increased lifespan by 82% in males and 112% in females when administered at 200 mg/kg daily for nine days. This suggests a strong potential for clinical application in cancer therapy .

- Apoptosis Induction : this compound induces apoptosis in various human leukemia cell lines by promoting cytochrome c release and activating caspase proteases. NALM-6 cells were particularly sensitive to this effect .

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for its antiviral effects, particularly against human cytomegalovirus (HCMV):

- Synergistic Effects : When combined with ganciclovir (GCV), this compound demonstrated significant synergy at concentrations below its toxic levels, enhancing the antiviral efficacy against HCMV .

Case Studies and Clinical Implications

Several studies highlight the clinical relevance of this compound:

- Cancer Treatment : A study indicated that patients treated with ribonucleotide reductase inhibitors like this compound could achieve better outcomes when combined with existing therapies .

- Transplantation : The anti-inflammatory properties of this compound may improve transplant success rates by reducing T-cell-mediated rejection responses .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLJYSGFUMYUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914733 | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-74-7 | |

| Record name | Trimidox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimidox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.